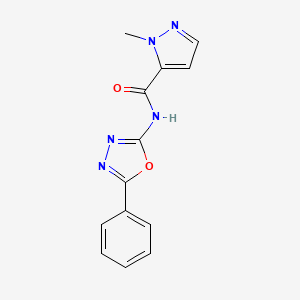

1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-18-10(7-8-14-18)11(19)15-13-17-16-12(20-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCCGQPCIGXTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Methylhydrazine with β-Keto Esters

Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate. Saponification with NaOH (2 M, 4 h, 80°C) followed by acidification with HCl affords the carboxylic acid (yield: 70–75%).

Key Reaction Conditions

Alternative Route via Acetylenic Ketones

Diacetylene ketones (e.g., 16 ) undergo cyclocondensation with methylhydrazine in the presence of zinc triflate (10 mol%), yielding 1-methyl-3,5-diarylpyrazoles. This method offers superior regioselectivity (>90% for 3-substituted products) but requires stringent anhydrous conditions.

Preparation of 5-Phenyl-1,3,4-Oxadiazol-2-Amine

Cyclization of Benzohydrazide with Cyanogen Bromide

Benzohydrazide (prepared from benzoic acid and hydrazine hydrate) reacts with cyanogen bromide (1.2 equiv.) in methanol at 0°C. Gradual warming to room temperature and stirring for 12 h yields 5-phenyl-1,3,4-oxadiazol-2-amine (yield: 68%).

Optimization Insights

POCl3-Mediated Cyclization with Aromatic Acids

Benzohydrazide and benzoic acid (1:1.2 molar ratio) react in POCl3 (3 eq.) at 80°C for 4 h. Quenching with ice and basification with NaHCO3 yields the oxadiazole amine (yield: 85%).

Amide Bond Formation: Coupling Strategies

Acyl Chloride Route

1-Methyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (2 eq.) under reflux (4 h) to form the acyl chloride. Subsequent reaction with 5-phenyl-1,3,4-oxadiazol-2-amine in anhydrous THF (0°C to RT, 6 h) affords the target compound (yield: 82%).

Critical Parameters

- Base : Triethylamine (2 eq.) neutralizes HCl byproduct.

- Solvent : THF or DCM ensures homogeneity.

HATU-Promoted Coupling

A mixture of 1-methyl-1H-pyrazole-5-carboxylic acid (1 eq.), HATU (1.2 eq.), and DIPEA (2 eq.) in DCM activates the carboxylate for 10 min. Addition of oxadiazole amine (1 eq.) and stirring for 3 h yields the product (yield: 94%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acyl Chloride Coupling | 82 | 98 | Cost-effective, scalable | Moisture-sensitive intermediates |

| HATU-Mediated Coupling | 94 | 99 | High efficiency, mild conditions | Expensive reagents |

| POCl3 Cyclization | 85 | 97 | Regioselective oxadiazole formation | Corrosive reagent handling |

Spectroscopic Characterization and Validation

1H NMR Analysis

IR Spectroscopy

Industrial-Scale Considerations and Process Optimization

- Cost Efficiency : Acyl chloride route preferred for large-scale production due to lower reagent costs.

- Safety : POCl3 requires stringent containment; alternatives like PCl5 merit evaluation.

- Sustainability : Ethanol/water solvent systems reduce environmental impact vs. DCM.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, such as infections and cancer.

Industry: The compound's unique properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a pyrazole-oxadiazole carboxamide scaffold with several derivatives reported in the literature. Key comparisons include:

Impact of Substituents :

- Linker type : Carboxamide (target) vs. ester (Ligand 5) affects metabolic stability; esters are more prone to hydrolysis .

- Heterocycle variation : Replacing pyrazole with pyrimidine () alters hydrogen-bonding capacity and aromatic stacking interactions .

Key Observations :

- EDCI/HOBt methods () offer reliable yields (62–71%) for carboxamide formation but require purification via chromatography .

- Ultrasound-assisted S-alkylation () may improve reaction rates but lacks yield data for direct comparison .

Physical and Spectroscopic Properties

Melting points and spectroscopic data for analogs provide indirect insights:

*Predicted based on structural analogs.

Trends :

Biological Activity

1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structure incorporates both pyrazole and oxadiazole moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | 1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide |

| CAS Number | 1171883-88-7 |

| Molecular Formula | C₁₃H₁₁N₅O₂ |

| Molecular Weight | 269.26 g/mol |

Biological Activities

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole and pyrazole frameworks exhibit a wide range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrazoles and oxadiazoles show promising antimicrobial properties. For instance, compounds similar to 1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide have been reported to exhibit significant antibacterial and antifungal activities. A study highlighted that certain pyrazole derivatives acted against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound is notable. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cell death .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 2.41 |

| MDA-MB-231 | 1.50 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This action may be mediated through the inhibition of NF-kB signaling pathways .

Antidiabetic Activity

In addition to its anticancer and anti-inflammatory effects, there is evidence suggesting that this compound exhibits antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer efficacy of several pyrazole derivatives, including 1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide against various cancer cell lines. The results indicated that this compound had a superior cytotoxic effect compared to traditional chemotherapeutics like doxorubicin.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation markers after treatment with the compound over a period of two weeks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling pyrazole-carboxylic acid derivatives with functionalized oxadiazole intermediates. For example, alkylation reactions using K₂CO₃ in dimethylformamide (DMF) at 70–100°C for 8–10 hours yield target compounds with high purity . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while crystallization from lower alcohols (e.g., ethanol) enhances purity .

- Key Parameters : Temperature control (70–100°C), stoichiometric ratios (1:1.1–1.2 for alkylating agents), and solvent selection (DMF for solubility) are critical.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Techniques : Nuclear magnetic resonance (¹H NMR, ¹³C NMR) identifies proton environments and carbon frameworks. For instance, methyl groups on pyrazole rings resonate at 2.82–2.87 ppm, while oxadiazole-linked methylene protons appear at 5.21–5.74 ppm . Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) . Mass spectrometry (MS) validates molecular weight, with [M+H]⁺ peaks aligned to theoretical values (e.g., m/z 402 for derivatives) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?

- Experimental Design :

- Substituent Variation : Alkyl/aryl groups at the pyrazole N1 position are modified to assess steric/electronic effects. For example, phenyl vs. cyclohexyl substituents alter lipophilicity and microbial membrane interactions .

- Bioactivity Assays : Agar diffusion ("well method") screens against Staphylococcus aureus and Escherichia coli quantify inhibition zones (e.g., 9–12 mm, comparable to metronidazole) . Minimum inhibitory concentration (MIC) assays further refine potency .

- Data Interpretation : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity due to increased target binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Critical Analysis Framework :

Standardize Assay Conditions : Compare MIC values under identical pH, temperature, and bacterial strain conditions .

Validate Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) for enzyme targets (e.g., factor Xa or cyclooxygenase) .

Statistical Validation : Apply multivariate regression to isolate variables (e.g., substituent polarity vs. logP) contributing to activity discrepancies .

Q. What in silico methods predict this compound’s interactions with biological targets?

- Computational Tools :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., factor Xa active site). Docking scores correlate with experimental IC₅₀ values .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, identifying key hydrogen bonds (e.g., pyrazole carbonyl with Arg143 in factor Xa) .

- QSAR Modeling : Partial least squares (PLS) regression links structural descriptors (e.g., topological polar surface area) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.